{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine: is a complex organic compound featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole rings, followed by the introduction of the methyl and propyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification, and final assembly of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : This compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: : It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: : It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
What sets {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine apart is its dual pyrazole structure, which provides unique reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
1856078-32-4 |
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Molecular Formula |
C15H25N5 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-8-20-13(6-7-17-20)10-16-11-14-9-15(12(2)3)18-19(14)4/h6-7,9,12,16H,5,8,10-11H2,1-4H3 |
InChI Key |
KDZXJLHILIMBIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC(=NN2C)C(C)C |
Origin of Product |
United States |
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